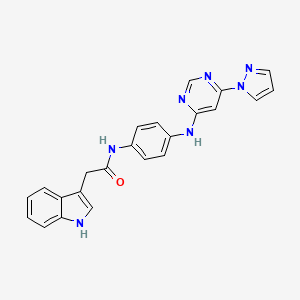

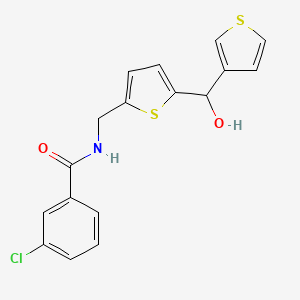

N-(4-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)苯基)-2-(1H-吲哚-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to the target compound often involves multi-step chemical processes that yield products with anticancer activity or other significant biological effects. For example, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have been synthesized for anticancer evaluation, demonstrating the compound's relevance in drug discovery and pharmaceutical research (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure and electronic properties of related compounds are often explored through quantum mechanical calculations and molecular docking studies. These analyses provide insights into the compound's reactivity, stability, and potential interactions with biological targets, as demonstrated in studies of similar acetamide derivatives (Shukla & Yadava, 2020).

Chemical Reactions and Properties

The chemical reactivity of the compound can be deduced from its synthesis and subsequent reactions that lead to the formation of novel derivatives with potential biological activity. For instance, the reaction of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition showcases the compound's versatility in forming new chemical structures (Rahmouni et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and potential applications in material science and pharmaceuticals. Investigations into the crystal packing and hydrogen bonding of related acetamide derivatives provide valuable data on their solid-state characteristics (Lukose et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, nucleophilicity, and electrophilicity, of the compound can be inferred from studies on its molecular structure and reactivity. Analysis of the HOMO-LUMO gap, molecular electrostatic potential, and NBO analysis provides insights into its chemical behavior and potential for interactions (Shukla & Yadava, 2020).

科学研究应用

合成与表征

已合成并表征了与"N-(4-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)苯基)-2-(1H-吲哚-3-基)乙酰胺"类似结构的化合物,探索它们在药物化学和材料科学中的潜力。例如,Rahmouni等人(2014年)讨论了通过[3+2]环加成合成新型异噁唑啉和异噁唑烯的N-取代吡唑嘧啶-4(5H)-酮衍生物,突出了吡唑嘧啶酮衍生物在化学合成中的多功能性Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., & Jannet, H. B. (2014). Arabian Journal of Chemistry。

配位络合物和抗氧化活性

研究还探讨了与吡唑-乙酰胺衍生物形成配位络合物,研究它们的结构特性和潜在的抗氧化活性。Chkirate等人(2019年)从吡唑-乙酰胺衍生物合成了新型Co(II)和Cu(II)配位络合物,揭示了氢键在自组装过程中的作用,并评估了它们的抗氧化活性Chkirate, K., Fettach, S., Karrouchi, K., Sebbar, N. K., Essassi, E., Mague, J., Radi, S., Faouzi, M. E. A., Adarsh, N. N., & Garcia, Y. (2019). Journal of Inorganic Biochemistry。

抗菌活性

还对具有吡唑嘧啶-4(5H)-酮结构的化合物的抗菌性质进行了研究。Bondock等人(2008年)探讨了新的含有抗吡啶基团的杂环化合物的合成和抗菌活性,展示了这类化合物在开发抗菌剂方面的潜力Bondock, S., Rabie, R., Etman, H., & Fadda, A. A. (2008). European Journal of Medicinal Chemistry。

推测性分析和分子对接

对相关化合物进行的推测性分析和分子对接研究提供了有关它们的电子结构、红外光谱指认以及作为抗阿米巴剂的潜力的见解。Shukla和Yadava(2020年)对一种在药物学中至关重要的分子进行了量子力学计算和对接模拟,为理解其反应性和潜在的治疗应用奠定了基础Shukla, B. K., & Yadava, U. (2020). Heliyon。

作用机制

Target of Action

The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in the regulation of blood glucose levels . The compound has been evaluated as a new class of non-competitive α-glucosidase inhibitors .

Mode of Action

The compound interacts with α-glucosidase in a non-competitive manner . This means it binds to a site on the enzyme that is distinct from the active site, altering the enzyme’s conformation and reducing its activity. The compound’s binding to α-glucosidase has been confirmed through fluorescence quenching experiments .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the breakdown of oligosaccharides and disaccharides to α-glucose . This slows down carbohydrate digestion, reducing the rate at which glucose is absorbed into the bloodstream and helping to control blood glucose levels. This mechanism is particularly relevant in the management of type 2 diabetes .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, one study indicates that a similar compound had a clearance rate of 11.4 mL/min/g and a half-life of 121.6 minutes in liver microsomal assay studies . These properties can impact the compound’s bioavailability and effectiveness.

Result of Action

The primary result of the compound’s action is the reduction of blood glucose levels, which is beneficial in the management of type 2 diabetes . By inhibiting α-glucosidase, the compound slows down the digestion of carbohydrates and the absorption of glucose, helping to control postprandial hyperglycemia .

属性

IUPAC Name |

2-(1H-indol-3-yl)-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N7O/c31-23(12-16-14-24-20-5-2-1-4-19(16)20)29-18-8-6-17(7-9-18)28-21-13-22(26-15-25-21)30-11-3-10-27-30/h1-11,13-15,24H,12H2,(H,29,31)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFSOEGRKVWAAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2492140.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2492143.png)

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)

![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)

![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)

![4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2492157.png)